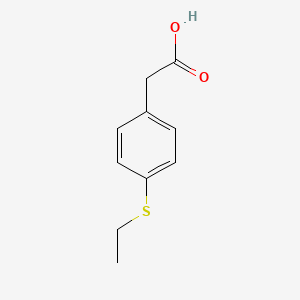

(4-Ethylsulfanyl-phenyl)-acetic acid

Description

Historical Context and Evolution of Research on Phenylacetic Acid Derivatives

The study of phenylacetic acid (PAA) and its derivatives has a long and varied history. PAA was first identified as a naturally occurring substance with roles as a plant auxin and an antimicrobial agent. nih.govwikipedia.org Research into its biological activity was particularly prominent in the 1980s, though it was often overshadowed by the more potent auxin, indole-3-acetic acid (IAA). nih.govresearchgate.net This led to a period where research on PAA's natural functions waned. nih.gov

However, the versatility of the PAA scaffold ensured its continued relevance in other scientific domains. It became a crucial building block in the synthesis of a wide range of commercial products. In the pharmaceutical industry, the phenylacetic acid core is found in numerous drugs, including the anti-inflammatory agent diclofenac, and serves as a precursor in the production of penicillin G. wikipedia.orgwisdomlib.org Its derivatives have been developed to treat a variety of conditions, from pain and inflammation to central nervous system disorders. drugbank.com Beyond medicine, PAA is used in the fragrance industry for its honey-like scent. wikipedia.org In recent years, there has been a renewed interest in the fundamental biology of PAA, with researchers reassessing its physiological roles in both plants and microbes in light of modern technological and theoretical advancements. nih.govresearchgate.net

Scope and Significance of Academic Inquiry into Sulfur-Containing Aromatic Carboxylic Acids

The introduction of a sulfur atom into the structure of an aromatic carboxylic acid dramatically broadens its chemical and functional possibilities. Organosulfur compounds are ubiquitous in medicinal chemistry and are integral to a significant fraction of FDA-approved drugs. nih.govnih.govutsa.edu Functional groups such as thioethers (sulfides), sulfones, and sulfonamides are considered "privileged motifs" because they can impart favorable properties to a drug molecule. nih.govtandfonline.com

Current Research Trends and Unaddressed Scholarly Questions Pertaining to (4-Ethylsulfanyl-phenyl)-acetic acid

Direct scholarly investigation into this compound itself appears to be limited. This scarcity of dedicated research presents several unaddressed questions and opportunities for future inquiry. The primary unanswered question is the specific biological activity of this compound. While its parent, PAA, exhibits auxin and antimicrobial effects, it is unknown how the addition of the 4-ethylsulfanyl group modulates these or other potential activities.

Current research trends for analogous substituted phenylacetic acids often focus on their therapeutic potential. For example, various PAA derivatives have been synthesized and evaluated as agonists for nuclear receptors like hPPAR, as potential treatments for metabolic disorders, or as selective antagonists for prostaglandin (B15479496) receptors. nih.govnih.gov Other studies have explored the anticancer and antioxidant properties of novel PAA derivatives. ontosight.aimdpi.comresearchgate.net

Therefore, key scholarly questions pertaining to this compound include:

What is its profile of biological activity (e.g., antimicrobial, anti-inflammatory, anticancer, hormonal)?

How does the thioether group influence its absorption, distribution, metabolism, and excretion (ADME) properties compared to unsubstituted PAA?

What are its solid-state properties, and could it be a useful building block for polymers or other functional materials?

Can it be used as a precursor for the synthesis of more complex, biologically active molecules?

Overview of Key Research Paradigms Applied to Analogous Chemical Entities

The study of a novel compound like this compound would typically follow several established research paradigms common in chemical and pharmaceutical sciences. These methodologies are routinely applied to analogous aromatic and sulfur-containing molecules to fully elucidate their properties and potential applications.

Chemical Synthesis and Characterization: The foundation of any study is the synthesis of the molecule. Modern synthetic strategies for PAA derivatives include palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form the carbon skeleton. inventivapharma.com Classical methods like the Willgerodt–Kindler reaction, which inherently involves sulfur, are also relevant. sciencemadness.org Following synthesis, rigorous characterization using techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) is essential to confirm the structure. researchgate.net

Structural Analysis: X-ray crystallography is a powerful tool used to determine the precise three-dimensional structure of molecules in the solid state. For aromatic carboxylic acids, this technique reveals details about intermolecular interactions, such as the formation of hydrogen-bonded dimers and crystal packing arrangements, which influence physical properties like melting point and solubility. nih.govresearchgate.netcambridge.org

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods are widely used to predict and understand the behavior of molecules. tandfonline.com These studies can calculate electronic properties (such as HOMO-LUMO energy gaps), molecular geometry, and reactivity indicators. researchgate.net For sulfur-containing molecules, computational approaches can also help to understand non-covalent interactions, like sulfur-aromatic interactions, which can be crucial for biological activity. nih.govchemrxiv.org

Biological Screening and Assays: To uncover potential applications, new compounds are subjected to a battery of biological tests. This can range from general screening for antimicrobial or anticancer activity to more targeted assays. nih.gov For carboxylic acids, specific assays might measure their effect on enzyme activity, their ability to bind to cellular receptors, or their impact on metabolic pathways. researchgate.netelsevierpure.comnih.gov High-throughput screening methods allow for the rapid evaluation of many compounds against a wide range of biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLYXVZYZDRFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3583-58-2 | |

| Record name | 2-[4-(ethylsulfanyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization Techniques in Research

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are pivotal in determining the structure and conformation of (4-Ethylsulfanyl-phenyl)-acetic acid. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, as well as Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful tool for probing the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the assignment of protons and carbons within the molecule.

In the ¹H NMR spectrum, the protons of the ethyl group would exhibit characteristic signals. The methylene (B1212753) protons (-S-CH₂-) adjacent to the sulfur atom are expected to appear as a quartet, while the terminal methyl protons (-CH₃) would present as a triplet. The aromatic protons on the phenyl ring typically show a complex splitting pattern, often appearing as two distinct doublets in a para-substituted system. The methylene protons of the acetic acid moiety (-CH₂-COOH) would appear as a singlet. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. The aromatic carbons would appear in the intermediate region, with the carbon attached to the sulfur atom showing a distinct chemical shift. The methylene carbons of the ethyl and acetic acid groups, as well as the methyl carbon, would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170.0 - 180.0 |

| Methylene (-CH₂-COOH) | ~3.6 (s) | 40.0 - 45.0 |

| Aromatic (C-H) | 7.1 - 7.4 (m) | 125.0 - 135.0 |

| Aromatic (C-S) | - | 135.0 - 140.0 |

| Aromatic (C-CH₂) | - | 130.0 - 135.0 |

| Ethyl Methylene (-S-CH₂-) | ~2.9 (q) | 25.0 - 30.0 |

| Ethyl Methyl (-CH₃) | ~1.3 (t) | 14.0 - 16.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination in Research Samples

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH), resulting in a prominent peak corresponding to the benzyl (B1604629) cation. For this compound, this would lead to the formation of a 4-ethylsulfanylbenzyl cation. Further fragmentation of the ethyl group, such as the loss of an ethyl radical, can also be observed. Cleavage of the C-S bond is another possible fragmentation route.

Table 2: Expected Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₁₀H₁₂O₂S]⁺ | 196 |

| Loss of -COOH | [C₉H₁₁S]⁺ | 151 |

| Loss of -CH₂COOH | [C₈H₉S]⁺ | 137 |

| Loss of -C₂H₅ | [C₈H₇O₂S]⁺ | 167 |

| Tropylium-like ion | [C₇H₇]⁺ | 91 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies.

The IR spectrum would prominently feature a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp and strong absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ region. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ regions. The C-S bond also gives rise to a characteristic Raman signal.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 (broad) | Weak |

| Carboxylic Acid (C=O) | C=O stretch | 1680 - 1720 (strong) | Moderate |

| Aromatic (C-H) | C-H stretch | 3000 - 3100 | Strong |

| Aliphatic (C-H) | C-H stretch | 2850 - 2960 | Moderate |

| Phenyl Ring | C=C stretch | ~1600, ~1500 | Strong |

| Alkyl Thioether (C-S) | C-S stretch | 600 - 800 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The phenyl ring substituted with a sulfur atom acts as a chromophore. The spectrum is expected to show absorption bands in the ultraviolet region, typically around 250-280 nm, corresponding to π→π* transitions of the aromatic system. The presence of the sulfur atom, with its lone pairs of electrons, may lead to n→π* transitions, although these are often weaker and can be masked by the more intense π→π* bands. The solvent can influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are expected to form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. This is a common and highly stable arrangement for carboxylic acids in the crystalline phase.

Tautomerism and Polymorphism Investigations

Tautomerism, the interconversion of structural isomers, and polymorphism, the ability of a solid material to exist in multiple crystalline forms, are critical considerations in the study of organic molecules. For this compound, the primary tautomeric considerations would involve the keto-enol forms of the carboxylic acid group. While the keto form is overwhelmingly stable for most carboxylic acids under normal conditions, computational studies on similar organic molecules often explore the potential energy surfaces for such transformations. nih.gov The investigation into tautomerism for this compound would theoretically involve assessing the relative stabilities of the keto and enol forms through computational methods.

Computational Chemistry Approaches to Molecular Structure and Dynamics

Computational chemistry provides powerful tools to investigate the molecular properties of this compound at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. eajournals.orgresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G, can be used to determine the optimized molecular geometry. mdpi.commdpi.com These calculations provide key information on bond lengths, bond angles, and dihedral angles, as presented in the hypothetical data table below.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S (phenyl-sulfanyl) | 1.78 Å |

| Bond Length | S-C (sulfanyl-ethyl) | 1.82 Å |

| Bond Length | C=O (carboxyl) | 1.22 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Angle | C-S-C | 102° |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations.

Furthermore, DFT is employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com Natural Bond Orbital (NBO) analysis, another component of DFT studies, can provide insights into charge distribution and intramolecular interactions.

Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the root-mean-square fluctuation (RMSF), which indicates the fluctuation of individual atoms. researchgate.net These analyses help to identify rigid and flexible regions of the molecule. Radial distribution functions (RDFs) can also be calculated to understand the structuring of solvent molecules around different parts of the solute. mdpi.com

Chemical Biology and Bio Organic Applications in Research

Utilization as Probes for Biological Pathway Interrogation

The phenylacetic acid framework, including derivatives like (4-Ethylsulfanyl-phenyl)-acetic acid, holds potential for the development of chemical probes to investigate biological pathways. The carboxylic acid group provides a convenient handle for chemical modification, allowing for its conjugation to reporter groups or reactive moieties. The ethylsulfanyl group can also be modified or may contribute to specific interactions within a biological system.

While specific probes based on the this compound structure are not extensively documented in current literature, the broader class of phenylacetic acids has been implicated in studies of cellular processes. For instance, phenylacetic acid itself has been observed to influence reactive oxygen species (ROS) formation in vascular smooth muscle cells, a key process in cardiovascular physiology and pathology. In one study, phenylacetic acid was shown to dose-dependently increase fluorescence intensity in cells stained with H2DCFDA, a dye that becomes fluorescent in the presence of ROS oup.com. This suggests that derivatives like this compound could be developed into probes for studying oxidative stress pathways.

The design of such a probe would typically involve linking the phenylacetic acid core to a moiety that can signal a biological event, such as a fluorophore that is quenched until an enzymatic reaction occurs, or a biotin tag for affinity purification of interacting proteins. The sulfur-containing side chain could also be exploited for specific targeting, given the unique roles of sulfur in biological systems openagrar.demdpi.comnih.gov.

Integration into Fluorescent or Affinity Labels for Biomolecular Studies

The structure of this compound is amenable to incorporation into fluorescent or affinity labels for the study of biomolecules. The carboxylic acid functional group allows for straightforward amide bond formation with amines on proteins or other biomolecules, effectively tagging them with the phenylacetic acid derivative.

Fluorescent Labels: By chemically linking a fluorophore to the this compound molecule, a fluorescent label can be created. This label can then be attached to a target biomolecule, enabling its visualization and tracking within a cellular context using fluorescence microscopy. While direct examples of this compound being used as a fluorescent label are not prominent, the general strategy of using small aromatic molecules as scaffolds for fluorescent probes is well-established.

Affinity Labels: Affinity labels are molecules that can specifically and covalently bind to a target protein, often at the active site. This allows for the identification and characterization of the protein. A derivative of this compound could be designed as an affinity label by incorporating a reactive group, such as a photoactivatable azide, that forms a covalent bond with the target protein upon stimulation (e.g., by UV light) nih.gov. Such a strategy has been employed in the synthesis of photoaffinity analogs of other bioactive small molecules to identify their protein targets nih.gov.

The table below illustrates the potential components of a hypothetical fluorescent or affinity label derived from this compound.

| Component | Function | Example Moiety |

| This compound | Core scaffold, potential for specific interactions | C₁₀H₁₂O₂S |

| Linker | Connects the scaffold to the reporter/reactive group | Alkyl chain, polyethylene glycol (PEG) |

| Reporter/Reactive Group | Enables detection or covalent binding | Fluorescein (fluorescent), Azide (photo-reactive) |

Role as Synthetic Intermediates in the Construction of Complex Bioactive Molecules

A significant application of this compound and its analogs is their use as building blocks in the synthesis of more complex and biologically active molecules. The phenylacetic acid core is a common feature in many pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Research has demonstrated that derivatives of phenylacetic acid can be used to synthesize potent and selective inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. For example, various aryl acetamide derivatives have been synthesized from corresponding aryl acetic acids and evaluated for their biological activity nih.gov.

The synthesis of these bioactive molecules often involves the chemical modification of the carboxylic acid group of the phenylacetic acid intermediate. The general synthetic scheme for the creation of aryl acetamide analogs from aryl acetic acids is presented below.

| Reactant 1 | Reactant 2 | Coupling Agents | Product |

| Aryl Acetic Acid (e.g., a derivative of this compound) | Amine | EDC, HOBt, TEA | Aryl Acetamide |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, TEA: Triethylamine

This synthetic versatility allows for the creation of large libraries of compounds that can be screened for desired biological activities. The ethylsulfanyl group on the phenyl ring of this compound can also influence the pharmacokinetic and pharmacodynamic properties of the final bioactive molecule.

Development of Prodrug Strategies for Enhanced Biological Delivery in Research Models

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The phenylacetic acid structure, with its carboxylic acid group, is a prime candidate for prodrug design. Masking the carboxylic acid can improve a drug's solubility, permeability, and oral bioavailability, and can also reduce gastrointestinal side effects commonly associated with NSAIDs nih.govnih.govsemanticscholar.orgresearchgate.net.

For a compound like this compound, if it were found to have therapeutic potential, a prodrug could be developed by converting the carboxylic acid into an ester or an amide. These modified compounds would be more lipophilic, potentially enhancing their absorption across biological membranes. Once absorbed, cellular enzymes, such as esterases, would hydrolyze the prodrug, releasing the active carboxylic acid form.

A variety of promoieties can be attached to the carboxylic acid to create prodrugs with different properties. The table below provides some examples of ester and amide prodrugs of NSAIDs.

| Prodrug Type | Linkage | Example Promoieties | Parent Drug Class |

| Ester | Ester | Morpholinoalkyl, Nitroxybutyl | Diclofenac, Flurbiprofen nih.gov |

| Amide | Amide | Amino acids | Indomethacin |

The development of prodrugs from phenylacetic acid derivatives is a well-established strategy to improve the therapeutic profile of these compounds in research models and ultimately in clinical applications nih.govsemanticscholar.org.

Advanced Analytical and Quantitative Research Methodologies for 4 Ethylsulfanyl Phenyl Acetic Acid

Chromatographic Separation Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, indispensable for separating (4-Ethylsulfanyl-phenyl)-acetic acid from impurities, starting materials, and byproducts. The choice of technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. A reverse-phase (RP-HPLC) method is typically employed, leveraging the compound's moderate polarity.

Method Development: A typical RP-HPLC method involves a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acidic modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, ensuring a sharp peak shape and consistent retention. semanticscholar.orgcore.ac.uk Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophoric activity. sigmaaldrich.com

An exemplary set of HPLC conditions is presented in Table 1.

Data Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18 (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.5 min |

Method Validation: The developed method must be validated according to established guidelines to ensure its reliability. researchgate.net Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). core.ac.ukresearchgate.net

Data Table 2: Typical Validation Parameters for a Quantitativ-e HPLC Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, this compound, with its polar carboxylic acid group, has low volatility and is not suitable for direct GC analysis. colostate.edu Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. libretexts.org

Derivatization: The most common derivatization strategy for carboxylic acids is esterification. gcms.cz This can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or with a more efficient alkylating agent such as diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). research-solution.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to create volatile trimethylsilyl (B98337) (TMS) esters. libretexts.org

The resulting ester derivative can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

Data Table 3: GC Conditions for Methyl Ester Derivative of this compound

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50 - 400 m/z |

This compound possesses a stereocenter at the alpha-carbon, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. Chiral HPLC is the most effective method for this purpose. nih.govphenomenex.com

Method Development: Enantiomeric separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for separating aryl-substituted acids. nih.govrsc.org Columns like Chiralpak® AD-RH (amylose-based) or Lux® Cellulose-2 are excellent candidates. rsc.orghplc.eu The separation can be performed in either normal-phase or reversed-phase mode. In reversed-phase mode, the mobile phase typically consists of an organic modifier (e.g., acetonitrile) and an aqueous buffer containing an acidic additive like trifluoroacetic acid (TFA) or formic acid to control the ionization state of the analyte and enhance interaction with the CSP. rsc.org

Data Table 4: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-RH (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05% Trifluoroacetic Acid in Water (40:60, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

Spectrometric Quantification Methods

Spectrometric methods provide alternative or complementary approaches to chromatographic techniques for the quantification of this compound, offering speed and simplicity.

UV-Vis spectrophotometry is a straightforward and rapid method for determining the concentration of this compound in pure solutions. The technique relies on the absorption of UV light by the aromatic phenyl ring of the molecule. The analysis is governed by the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

A wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the compound across the UV spectrum. For phenylacetic acid derivatives, this is typically in the 250-270 nm range. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Data Table 5: Parameters for UV-Vis Spectrophotometric Analysis

| Parameter | Value / Range |

|---|---|

| Solvent | Methanol or Ethanol |

| Expected λmax | ~258 nm |

| Linear Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an exceptionally powerful tool for both the identification and quantification of this compound in complex biological or environmental samples. Its high selectivity and sensitivity allow for detection at very low concentrations.

Methodology: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. For quantification, tandem mass spectrometry (MS/MS) is employed in Selected Reaction Monitoring (SRM) mode. In this mode, the precursor ion ([M-H]⁻ or [M+H]⁺) is selected, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored. This process provides excellent selectivity, minimizing interference from matrix components.

The molecular weight of this compound is 196.27 g/mol . The expected precursor ions would be m/z 195.05 in negative mode and m/z 197.06 in positive mode. Key fragmentations would involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage around the sulfur atom. libretexts.orgstackexchange.com

Data Table 6: Predicted ESI-MS/MS Transitions for Quantification

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| Negative ESI | 195.05 | 151.06 | CO₂ (Carbon dioxide) |

| Positive ESI | 197.06 | 151.06 | HCOOH (Formic Acid) |

| Positive ESI | 197.06 | 123.04 | CH₂COOH + C₂H₄ (Acetic Acid + Ethene) |

Compound Names

Electrochemical Detection Methods for Oxidation/Reduction Studies

The electrochemical behavior of this compound is primarily dictated by the presence of the electroactive ethylsulfanyl (-S-CH₂CH₃) group. Thioethers, particularly aryl thioethers, are known to undergo oxidation at an electrode surface. rsc.orgresearchgate.net Electrochemical techniques such as cyclic voltammetry (CV) are powerful tools for investigating these oxidation and reduction processes, providing insights into the reaction mechanisms and stability of the resulting species. researchgate.net

For this compound, the sulfur atom of the ethylsulfanyl group is susceptible to oxidation. The process typically occurs in a stepwise manner, first forming the corresponding sulfoxide (B87167) and then, at a higher potential, the sulfone. researchgate.netrsc.org This is an irreversible process, meaning the formed sulfoxide and sulfone cannot be easily reduced back to the thioether within the typical potential window. acs.org

The electrochemical oxidation can be studied by dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., acetonitrile with lithium perchlorate) and using a three-electrode system (working, reference, and counter electrodes). researchgate.net By scanning the potential applied to the working electrode (commonly glassy carbon or platinum) and measuring the resulting current, a voltammogram is obtained. The voltammogram for this compound is expected to show one or two anodic (oxidation) peaks corresponding to the formation of the sulfoxide and sulfone, respectively. The exact potential of these peaks is influenced by factors such as the solvent, scan rate, and the electronic nature of the aromatic ring. researchgate.net

The acetic acid moiety itself can also be electrochemically active, though its oxidation typically occurs at different potentials than the thioether group. researchgate.net The study of these redox properties is crucial for understanding the compound's stability, potential metabolic pathways, and for developing selective electrochemical sensors. mdpi.comrsc.org

Table 1: Hypothetical Electrochemical Data for this compound Oxidation

This table presents representative data that could be obtained from a cyclic voltammetry experiment, illustrating the key parameters for the oxidation of the thioether group.

| Parameter | Value (vs. Ag/AgCl) | Description |

| Epa1 (First Oxidation) | +1.2 V | The peak potential for the first anodic (oxidation) event, corresponding to the formation of the sulfoxide. |

| Epa2 (Second Oxidation) | +1.7 V | The peak potential for the second anodic (oxidation) event, corresponding to the formation of the sulfone. |

| Process Type | Irreversible | Indicates that the oxidized species (sulfoxide, sulfone) are not readily reduced back to the thioether. |

Note: The values presented are illustrative and based on typical potentials observed for the electrochemical oxidation of similar aryl thioether compounds. researchgate.netacs.org

Emerging Research Frontiers and Future Directions for 4 Ethylsulfanyl Phenyl Acetic Acid Studies

Exploration of Novel Bioconjugation Strategies

The unique chemical architecture of (4-Ethylsulfanyl-phenyl)-acetic acid, featuring a reactive carboxylic acid group and a thioether linkage, presents significant opportunities for the development of innovative bioconjugation strategies. Researchers are exploring the use of this compound as a versatile linker molecule for attaching small molecules, peptides, or proteins to biological targets. The carboxylic acid moiety can be readily activated to form amide bonds with amine groups present in biomolecules.

Furthermore, the thioether group, while generally stable, offers potential for selective oxidation to sulfoxides or sulfones, thereby introducing a point of modulation for the conjugate's properties. Current research is focused on developing chemoselective methods that allow for the specific and controlled conjugation of this compound to biomolecules without affecting other functional groups. These strategies are critical for creating well-defined bioconjugates for applications in targeted drug delivery, diagnostics, and fundamental biological studies.

Recent developments in the broader field of bioconjugation have highlighted the utility of phenyl-containing molecules in achieving site-specific modifications of proteins. For instance, strategies involving 4-phenyl-3H-1,2,4-triazole-3,5(4H)-diones (PTADs) have shown promise for the chemoselective modification of tyrosine residues. While not directly involving this compound, these approaches underscore the potential of leveraging the phenyl group for targeted bioconjugation, a concept that could be adapted for thioether-containing phenylacetic acid derivatives.

| Reaction Type | Functional Group on this compound | Functional Group on Biomolecule | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Carbodiimide-mediated coupling | Carboxylic acid | Amine (e.g., Lysine) | Amide | Peptide/Protein labeling |

| Active ester formation | Carboxylic acid (activated) | Amine (e.g., Lysine) | Amide | Drug conjugation |

| Oxidation | Thioether | N/A (requires oxidizing agent) | Sulfoxide (B87167)/Sulfone | Modulating conjugate polarity and stability |

Application in Materials Science Research (e.g., self-assembly, supramolecular chemistry)

In the realm of materials science, the amphiphilic nature of this compound, arising from its hydrophobic phenyl and ethylsulfanyl groups and its hydrophilic carboxylic acid group, makes it an intriguing building block for the construction of self-assembled materials. The interplay of hydrophobic, hydrophilic, and potential π-π stacking interactions can drive the spontaneous organization of these molecules into well-defined supramolecular structures such as micelles, vesicles, or nanofibers in aqueous or organic media.

The thioether functionality introduces an additional dimension to its self-assembly behavior. Thioethers are known to interact with metal surfaces, suggesting the potential for creating ordered monolayers on substrates like gold, which could have applications in nanoscience and sensor development. Furthermore, the ability to oxidize the thioether to sulfoxide or sulfone provides a chemical trigger to alter the self-assembly process and the properties of the resulting materials.

While direct research on the self-assembly of this compound is still emerging, studies on related thioester-functionalized self-assembled monolayers (SAMs) provide valuable insights. nih.gov These studies demonstrate that the thioester group can be systematically varied to control the reactivity and wetting properties of surfaces. nih.gov This principle could be extended to thioether-functionalized molecules like this compound to create tunable and functional materials.

| Assembly Type | Driving Forces | Potential Application |

|---|---|---|

| Micelles | Hydrophobic interactions, Hydrogen bonding | Drug delivery, Nanoreactors |

| Vesicles | Hydrophobic interactions, Hydrogen bonding | Encapsulation, Artificial cells |

| Self-Assembled Monolayers (SAMs) | Thioether-metal interaction, van der Waals forces | Surface modification, Biosensors |

| Organogels | π-π stacking, Hydrogen bonding | Stimuli-responsive materials, Tissue engineering |

Advanced Mechanistic Studies of Biological Interactions at the Atomic Level

Understanding how this compound and its derivatives interact with biological macromolecules at the atomic level is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating these interactions in silico.

These studies can predict the binding modes of this compound within the active sites of enzymes or receptors, identifying key amino acid residues involved in the interaction. The phenyl ring can participate in π-π stacking and hydrophobic interactions, while the carboxylic acid can form hydrogen bonds and electrostatic interactions. The ethylsulfanyl group, with its sulfur atom, can engage in less common but significant interactions, such as sulfur-aromatic and lone pair-π interactions.

Quantum mechanical (QM) calculations can provide a more detailed understanding of the electronic nature of these interactions, offering insights into bond strengths and charge distributions. By combining these computational approaches with experimental techniques like X-ray crystallography and NMR spectroscopy, a comprehensive, atomic-level picture of the biological interactions of this compound can be constructed. This knowledge is invaluable for optimizing the compound's structure to enhance its biological activity and selectivity.

Development of Chemo-selective Detection Methods in Environmental Research Contexts

The presence of organosulfur compounds in the environment is a significant concern due to their potential toxicity and contribution to pollution. Developing sensitive and selective methods for the detection of compounds like this compound in environmental samples, such as water and soil, is therefore of great importance.

One promising approach is the development of electrochemical sensors. The thioether group in this compound can be electrochemically oxidized, providing a basis for its detection. By modifying electrode surfaces with specific recognition elements, such as molecularly imprinted polymers (MIPs), the selectivity of these sensors can be significantly enhanced. MIPs are synthetic polymers with tailor-made cavities that can selectively bind to a target molecule.

Another avenue of research is the design of colorimetric or fluorometric probes. These probes would undergo a detectable change in color or fluorescence upon selective reaction with the thioether moiety of this compound. Such methods could provide rapid and on-site detection capabilities, which are essential for environmental monitoring. The development of these chemo-selective detection methods will be crucial for assessing the environmental fate and impact of this compound and related organosulfur compounds.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired characteristics. For this compound, AI and ML models can be employed to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.

These models can predict various properties of this compound and its derivatives, including their biological activity, toxicity, and physicochemical properties, based on their molecular structure. nih.govnih.gov By training these models on existing experimental data, researchers can virtually screen large libraries of related compounds to identify promising candidates for further investigation, thereby accelerating the drug discovery and materials development process. nih.govnih.gov

Q & A

What are the recommended synthetic routes for (4-Ethylsulfanyl-phenyl)-acetic acid in academic laboratories?

Basic Research Question

Methodological Answer:

The synthesis of this compound typically involves two key steps: (1) introduction of the ethylthio group to the phenyl ring and (2) acetic acid side-chain attachment. A common approach includes:

- Friedel-Crafts alkylation using ethylthiol and a Lewis acid catalyst (e.g., AlCl₃) to functionalize the para position of the phenyl ring.

- Carboxylation via Kolbe-Schmitt or Grignard reactions to introduce the acetic acid moiety.

Critical Considerations: - Protect the thioether group during carboxylation to prevent oxidation.

- Purification via recrystallization or column chromatography is essential to isolate the product from byproducts like regioisomers .

- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

How can discrepancies between computational predictions and experimental NMR data for this compound be resolved?

Advanced Research Question

Methodological Answer:

Discrepancies often arise due to solvent effects, dynamic conformational changes, or improper DFT functional selection. To address this:

Validate Computational Models :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for NMR chemical shift calculations.

- Include solvent effects (e.g., PCM model) to mimic experimental conditions.

Cross-Validation :

- Compare experimental ¹H/¹³C NMR with multiple computational tools (e.g., Gaussian, ORCA).

- Use 2D NMR techniques (COSY, HSQC) to confirm proton-proton coupling and carbon assignments.

Dynamic Analysis :

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach ensures structural accuracy:

- NMR Spectroscopy :

- ¹H NMR: Identify ethylthio (-SCH₂CH₃) protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).

- ¹³C NMR: Confirm the acetic acid carbonyl (δ 170–175 ppm) and aromatic carbons.

- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and S-C vibrations (~650 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure using SHELXL for bond-length/angle validation .

How can researchers assess purity when HPLC methods fail due to compound instability?

Advanced Research Question

Methodological Answer:

For unstable compounds, orthogonal methods are critical:

- Low-Temperature HPLC : Use a refrigerated autosampler and C18 columns with isocratic elution (e.g., acetonitrile/water + 0.1% formic acid).

- Capillary Electrophoresis (CE) : Separates based on charge-to-mass ratio, avoiding column degradation.

- Titrimetric Analysis : Adapt acid-base titration (similar to acetic acid quantification in ) but account for thioether interference via blank corrections.

- Stability-Indicating Assays : Perform forced degradation studies (heat, light, pH) to identify degradation products via LC-MS .

What experimental designs are optimal for evaluating enzyme inhibitory activity?

Advanced Research Question

Methodological Answer:

Enzyme Selection : Target enzymes with known thioether-binding pockets (e.g., glutathione S-transferases).

Assay Setup :

- Use a continuous spectrophotometric assay (e.g., NADH depletion at 340 nm).

- Include positive controls (e.g., ethacrynic acid for GST inhibition).

Kinetic Analysis :

- Determine IC₅₀ values via dose-response curves (10–100 µM range).

- Perform Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive).

Validation :

How should conflicting structural data from crystallography and spectroscopy be reconciled?

Advanced Research Question

Methodological Answer:

Conflicts may arise from crystal packing effects vs. solution-state conformers. Resolution strategies:

Neutron Diffraction : Resolve hydrogen atom positions in the crystal lattice (complements X-ray data).

Solid-State NMR : Compare solution and solid-state ¹³C chemical shifts.

Molecular Dynamics (MD) : Simulate solvent effects to identify dominant conformers in solution.

Data Weighting in SHELXL : Adjust refinement parameters to balance bond-length/angle restraints with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.